1-benzyl-3-(benzyloxy)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide
Description
1-Benzyl-3-(benzyloxy)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a benzyl group at position 1, a benzyloxy substituent at position 3, and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group attached to the carboxamide nitrogen. While its specific biological targets remain uncharacterized in the provided evidence, structural analogs suggest possible interactions with neurotransmitter receptors or enzymes influenced by pyrazole derivatives .
Properties
IUPAC Name |
1-benzyl-N-(oxolan-2-ylmethyl)-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-22(24-14-20-12-7-13-28-20)21-16-26(15-18-8-3-1-4-9-18)25-23(21)29-17-19-10-5-2-6-11-19/h1-6,8-11,16,20H,7,12-15,17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYPGRCNBFGVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-(benzyloxy)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl and benzyloxy groups. The final step involves the attachment of the oxolan-2-ylmethyl group to the nitrogen atom of the carboxamide functionality. The reaction conditions usually require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-benzyl-3-(benzyloxy)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and benzyloxy groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Scientific Research Applications
1-benzyl-3-(benzyloxy)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The compound is compared below with two closely related analogs (Table 1):
Table 1: Structural and Inferred Property Comparison
Pharmacological and Functional Implications
- Substituent Effects on Lipophilicity and Binding: The benzyl and benzyloxy groups in the target compound likely enhance binding to hydrophobic pockets in proteins, a phenomenon observed in cannabinoid receptor ligands where bulky substituents (e.g., WIN 55212-2 in ) increase receptor affinity . In contrast, the ethyl/ethoxy groups in the analog from may limit membrane permeability but improve solubility.
- Oxygen-Containing Moieties :
The oxolan-2-ylmethyl group (saturated ether) in the target compound may confer greater metabolic stability compared to the furan-2-ylmethyl analog (), as aromatic furans are susceptible to oxidative degradation . This aligns with trends in drug design, where saturated rings like tetrahydrofuran are preferred for stability.
Research Findings and Hypotheses
- Metabolic and Pharmacokinetic Behavior : The benzyl groups may prolong half-life due to reduced Phase I metabolism, whereas the oxolan methyl group could facilitate Phase II conjugation, balancing clearance rates .
Biological Activity
1-benzyl-3-(benzyloxy)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and angiogenesis. This article reviews the compound's biological activity, synthesizing findings from various studies, including its effects on cell proliferation, migration, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure with several functional groups, which are crucial for its biological activity. The general formula can be represented as follows:
This structure includes:
- A benzyl group
- A benzyloxy group
- A pyrazole ring
- An oxolan moiety
Anticancer Properties
Recent studies have highlighted the compound’s potential as an anticancer agent. For instance, a derivative of this compound was evaluated as a MEK inhibitor, showing significant inhibitory activity against the MAPK pathway, which is often dysregulated in cancer cells. The most potent derivative exhibited an IC50 value of 91 nM for MEK1 and a GI50 value of 0.26 μM against A549 lung cancer cells, indicating strong anticancer properties .
Angiogenesis Promotion
Another critical aspect of the biological activity of this compound is its ability to promote angiogenesis. Research focused on N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (a related compound) demonstrated that it significantly enhanced tube formation in human umbilical vein endothelial cells (HUVECs). The study found that treatment with the compound led to increased nitric oxide (NO) production and elevated levels of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), which are pivotal in angiogenic processes .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Signaling Pathways : The compound acts by inhibiting key signaling pathways involved in cell proliferation and survival.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been associated with both promoting angiogenesis and inducing apoptosis in cancer cells.
- Regulation of Gene Expression : The compound influences the expression of genes involved in cell cycle regulation and apoptosis.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| MEK Inhibition | Blocks MAPK pathway | |
| Angiogenesis Promotion | Increases NO, HIF-1α, VEGF | |
| Cell Migration Enhancement | Induces ROS production |
Case Study 1: MEK Inhibition in Cancer Models
In a study evaluating various pyrazole derivatives, one compound showed significant inhibition of cell proliferation in A549 lung cancer cells. The results indicated that the compound could serve as a lead for developing new anticancer therapies targeting the MAPK pathway.
Case Study 2: Angiogenesis in Endothelial Cells
A separate investigation into the effects on HUVECs revealed that treatment with certain pyrazole derivatives led to enhanced tube formation and increased cell migration. This suggests a promising application in therapeutic strategies aimed at enhancing tissue repair and regeneration through controlled angiogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
